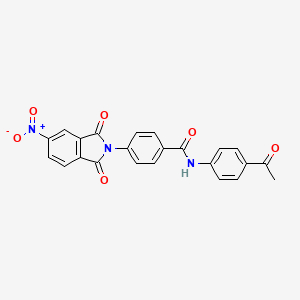![molecular formula C19H30N2O B6099953 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective orexin receptor antagonist that has been widely studied in recent years. Orexin receptors are involved in regulating sleep-wake cycles, appetite, and energy metabolism, making them potential targets for the treatment of sleep disorders, obesity, and other metabolic diseases.
Mécanisme D'action
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of orexin receptors, specifically targeting the orexin receptor type 1 (OX1R). Orexins are neuropeptides that are produced in the hypothalamus and are involved in regulating wakefulness, feeding behavior, and energy metabolism. By blocking the activity of orexin receptors, this compound reduces wakefulness and food intake, leading to its potential therapeutic applications in sleep disorders and obesity.
Biochemical and Physiological Effects:
In addition to its effects on sleep and feeding behavior, this compound has also been shown to modulate other physiological processes. It has been found to reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic drug. Additionally, this compound has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward processing, indicating its potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for OX1R, which allows for more precise manipulation of the orexin system. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for research on 2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce dopamine release in the nucleus accumbens. Additionally, further studies could investigate the effects of this compound on other physiological processes, such as stress response and immune function. Finally, the development of more potent and selective orexin receptor antagonists could lead to the discovery of novel therapeutic agents for sleep disorders, obesity, and other metabolic diseases.
Méthodes De Synthèse
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of 1-cyclopentylpiperazine with 3-methylbenzyl chloride, followed by reduction with sodium borohydride and subsequent alkylation with 2-chloroethanol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in animal models to investigate its potential therapeutic applications. It has been shown to improve sleep quality and reduce wakefulness in rats, suggesting that it may be useful for treating sleep disorders such as insomnia and narcolepsy. Additionally, this compound has been found to decrease food intake and body weight in rodents, indicating its potential as an anti-obesity drug.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-5-4-6-17(13-16)14-20-10-11-21(18-7-2-3-8-18)19(15-20)9-12-22/h4-6,13,18-19,22H,2-3,7-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBMNPGEHFUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)


![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![3-{[(3-methoxy-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6099968.png)
![2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099976.png)
![2-methoxy-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6099980.png)